molecular formula C20H23F2N3O B7003158 N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide

Cat. No.: B7003158
M. Wt: 359.4 g/mol
InChI Key: WUJJUTCWSRAUDZ-UHFFFAOYSA-N
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Description

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group, an ethylamino linkage, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-13(24-14(2)17-11-20(21,22)12-17)15-3-5-18(6-4-15)25-19(26)16-7-9-23-10-8-16/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJUTCWSRAUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)NC(C)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Difluorocyclobutyl Intermediate: This step involves the fluorination of cyclobutene to introduce the difluoro groups. Common reagents include diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amidation Reaction: The difluorocyclobutyl intermediate is then reacted with an ethylamine derivative to form the ethylamino linkage.

    Coupling with Pyridine Carboxylic Acid: The final step involves coupling the ethylamino intermediate with pyridine-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the fluorination step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially affecting the ethylamino group.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance binding affinity through hydrophobic interactions, while the pyridine carboxamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-2-carboxamide: Another positional isomer with potential differences in biological activity.

Uniqueness

N-[4-[1-[1-(3,3-difluorocyclobutyl)ethylamino]ethyl]phenyl]pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its binding properties and biological activity. The difluorocyclobutyl group is particularly noteworthy for its ability to enhance metabolic stability and binding affinity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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